molecular formula C6HBr2Cl2I B15362298 2,4-Dibromo-3,5-dichloroiodobenzene

2,4-Dibromo-3,5-dichloroiodobenzene

Cat. No.: B15362298
M. Wt: 430.69 g/mol
InChI Key: PECOMSYKWWEAJP-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-dichloroiodobenzene typically involves halogenation reactions starting from benzene or its derivatives. One common method is the sequential halogenation of benzene, where the benzene ring is first chlorinated, followed by bromination and iodination under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

  • Oxidation: 2,4-Dibromo-3,5-dichlorobenzoic acid.

  • Reduction: 2,4-Dibromo-3,5-dichloroaniline.

  • Substitution: 2,4-Dibromo-3,5-dichloronitrobenzene.

Scientific Research Applications

2,4-Dibromo-3,5-dichloroiodobenzene has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3,5-dichloroiodobenzene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

2,4-Dibromo-3,5-dichloroiodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:

  • 2,4-Dibromochlorobenzene: Lacks iodine atoms.

  • 3,5-Dichloroiodobenzene: Lacks bromine atoms.

  • 2,4-Dibromo-3,5-dichlorobenzene: Lacks iodine atoms.

Properties

Molecular Formula

C6HBr2Cl2I

Molecular Weight

430.69 g/mol

IUPAC Name

2,4-dibromo-1,3-dichloro-5-iodobenzene

InChI

InChI=1S/C6HBr2Cl2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H

InChI Key

PECOMSYKWWEAJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)Cl)Br)Cl

Origin of Product

United States

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